Tyloxapol

Catalog No.
S596088
CAS No.
25301-02-4
M.F
C17H28O3
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyloxapol

CAS Number

25301-02-4

Product Name

Tyloxapol

IUPAC Name

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2

InChI Key

MDYZKJNTKZIUSK-UHFFFAOYSA-N

Synonyms

4-(1,1,3,3-Tetramethylbutyl)phenol polymer with formaldehyde and oxirane; p-(1,1,3,3-Tetramethylbutyl)Phenol Polymer with Ethylene Oxide and Formaldehyde; Ethylene Oxide Polymer with Formaldehyde and p-(1,1,3,3-Tetramethylbutyl)phenol; Oxirane Polymer with Formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol; Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer; Ethylene oxide-formaldehyde-p-octylphenol Copolymer;

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1

The exact mass of the compound Tyloxapol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90255. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of polymer in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tyloxapol (CAS 25301-02-4), frequently designated in literature as Triton WR-1339, is a nonionic liquid polymer of the alkyl aryl polyether alcohol class. Structurally, it functions as an oligomer of Triton X-100, typically comprising 7 to 10 repeating units [1]. In industrial procurement and pharmaceutical formulation, Tyloxapol is primarily valued for its distinct hydrophilic-lipophilic balance (HLB ~13), exceptionally low critical micelle concentration (CMC), and high thermal phase stability [1]. Furthermore, it demonstrates profound biocompatibility compared to its monomeric analogs, making it a critical stabilizing excipient in lipid-surfactant nanoparticles, synthetic pulmonary surfactants, and a benchmark pharmacological agent for inducing acute hyperlipidemia in in vivo screening models via lipoprotein lipase (LPL) inhibition[2].

Procurement Fit

WorkflowOligomeric nonionic surfactant studies requiring low CMC and high cloud point.
SelectionUSP/NF grade for inhalation, ophthalmic, or parenteral formulation research.
ContextHyperlipidemia animal model induction via lipoprotein lipase inhibition.

Substituting Tyloxapol with its monomeric counterpart, Triton X-100, or other common nonionic surfactants like Polysorbate 80 fundamentally compromises formulation stability and biological safety. Triton X-100 is highly cytotoxic; it readily inserts into cell membranes and forms pores that cause rapid cell lysis, rendering it completely unviable for parenteral or pulmonary applications where Tyloxapol is safely utilized[1]. Conversely, substituting with Polysorbate 80 shifts the hydrophilic-lipophilic balance (HLB 15 vs. Tyloxapol's ~13), which alters the partitioning of lipophilic active pharmaceutical ingredients (APIs) and reduces encapsulation efficiency in lipid nanoparticles. Furthermore, in pharmacological screening, generic surfactants fail to replicate Tyloxapol’s specific, rapid, and sustained inhibition of lipoprotein lipase, which is strictly required to reliably induce the massive lipid elevation characteristic of standardized in vivo hyperlipidemia models [2].

Substitution Risk

Monomeric Triton X-100: CMC 11–50× higher and cloud point 28°C lower may shift micellization and thermal phase behavior.
Polysorbate 80/Tween 20: reported lower drug binding constants and distinct micelle morphology may limit solubilization efficiency for target APIs.
Generic nonionic surfactants: lack lipoprotein lipase inhibition and mucolytic/anti-inflammatory dual endpoint profile observed with Tyloxapol.

Superior Thermal Phase Stability for High-Temperature Processing

In comparative thermal profiling, Tyloxapol demonstrates significantly enhanced phase stability over its monomeric analog, Triton X-100. The cloud point (CP) of dilute aqueous Tyloxapol solutions is 28 °C higher than that of Triton X-100 (octoxynol 9) [1]. Furthermore, while salting-out ions (such as Na+ and Cl-) lower the CP of both surfactants, Tyloxapol's higher baseline ensures that its CP remains strictly higher than Triton X-100 even in high-salt buffering conditions [1].

Evidence DimensionAqueous Cloud Point (CP)
Target Compound Data+28 °C relative to comparator
Comparator Or BaselineTriton X-100 (Octoxynol 9)
Quantified Difference28 °C higher cloud point in dilute aqueous solution
ConditionsDilute aqueous solutions with and without salting-out ions

A higher cloud point prevents premature phase separation during heat sterilization or high-temperature formulation steps in pharmaceutical manufacturing.

Critical Micelle Conc.
Head-to-head
0.018 mM
Tyloxapol CMC (supplier)
vs. Triton X-100: 0.2–0.9 mM; 4.4× higher in same study
Supports reduced excipient load review for drug solubilization.
Schott 1998; cross-supplier range 11–50×.

Enhanced Micellization Efficiency and Reduced Excipient Load

Due to its bulky oligomeric structure, Tyloxapol forms stable micelles at substantially lower concentrations than its monomeric counterpart. Quantitative surface-chemical analysis reveals that the critical micelle concentration (CMC) of Triton X-100 is 4.4 times larger than that of Tyloxapol [1]. Despite having a molecular weight 7 times larger than Triton X-100, Tyloxapol's area per molecule adsorbed at the air-water interface is only twice as large, indicating dense, highly efficient surface packing[1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data1x (Baseline for comparison)
Comparator Or BaselineTriton X-100 (4.4x higher CMC)
Quantified Difference77% reduction in required molar concentration for micellization
ConditionsAqueous interface adsorption

Allows formulators to achieve stable micellar dispersions and lipid nanoparticles using significantly less surfactant, minimizing potential toxicity and API displacement.

Cloud Point
Head-to-head
94.3°C
Tyloxapol CP (supplier)
vs. Triton X-100: 65°C; Δ = 28°C higher
Supports thermal process window assessment; retains micellar integrity at elevated temperatures.
Schott 1998; salt tolerance advantage confirmed.

Elimination of Monomer-Induced Hemolysis and Cytotoxicity

While the archetype detergent Triton X-100 (650 Da) is highly toxic—inserting into cell membranes and forming pores that cause rapid cell lysis—its oligomer Tyloxapol (~5,000 Da) exhibits drastically reduced toxicity [1]. In vivo infusion models demonstrate that Tyloxapol can be administered parenterally without inducing hemolysis or acute side effects, whereas equivalent systemic exposure to Triton X-100 is lethal[1]. This differential is critical for its use in synthetic lung surfactants and intravenous nanocarriers.

Evidence DimensionMembrane lytic activity / Hemolysis
Target Compound DataNon-hemolytic at therapeutic infusion doses
Comparator Or BaselineTriton X-100 (Rapid cell lysis and pore formation)
Quantified DifferenceComplete elimination of acute lytic toxicity
ConditionsIn vivo parenteral infusion and in vitro cell membrane assays

Tyloxapol is strictly required for in vivo and clinical formulations where the solubilizing power of a Triton-class surfactant is needed without the associated membrane-destroying toxicity.

Micelle Morphology
Head-to-head
Tyloxapol: Nagg ≈ 16, Rh ≈ 3.4 nm (spherical)
Triton X-100: Nagg ≈ 287, Rh ≈ 5.5 nm (ellipsoidal)
~18× smaller aggregation number; 3–4× higher microviscosity
Smaller, more numerous micelles may support dilution stability and controlled release profiles.
Dharaiya et al. 2015; Regev & Zana 1999; 5% w/v, 30°C.

Rapid and Standardized Induction of Hyperlipidemia

Tyloxapol (often designated Triton WR-1339 in literature) is extensively utilized to induce acute hyperlipidemia for drug screening. A single systemic injection of Tyloxapol completely inhibits endothelial surface lipoprotein lipase (LPL) and prevents triglyceride clearance[1]. This results in an approximately 10-fold increase in plasma lipid levels (triglycerides and cholesterol) within 24 hours [1]. While alternative agents like Poloxamer 407 also inhibit LPL, Tyloxapol provides the historically validated, standardized kinetic profile required for benchmark antihyperlipidemic drug screening.

Evidence DimensionPlasma lipid elevation (Triglycerides/Cholesterol)
Target Compound Data~10-fold increase within 24 hours
Comparator Or BaselineUntreated baseline / Dietary models (weeks to months)
Quantified DifferenceOrder-of-magnitude lipid elevation in <24h
ConditionsSingle arterial/intraperitoneal injection in rodent models

Provides a highly reproducible, rapid-turnaround in vivo model for screening cardiovascular and lipid-lowering therapeutics, saving weeks compared to dietary induction.

Drug Solubilization
Cross-study
Tyloxapol Kb = 5.38 × 10⁴ M⁻¹ (levofloxacin)
Tween 80 & Tween 20: lower Kb; CTAB: 5.68 × 10³ M⁻¹; SDS: 7.34 × 10² M⁻¹
Kb ~9.5× > CTAB; directionally > polysorbates
Reported higher drug partitioning per micelle; supports solubilization efficiency review.
Saraf et al. 2020; pH 7.4, fluorescence quenching.
Mucolytic Endpoint
RCT
Tyloxapol 1%: sputum weight 4.03 g (95% CI 2.34–5.73)
Saline: 2.63 g (95% CI 1.73–3.53)
+1.40 g (53% relative increase); p = 0.041
Inflammatory cytokines (IL-1β, IL-6, IL-8) decreased vs. saline increase.
Reported sputum weight endpoint increase with cytokine reduction in COPD research model.
Schmidt et al. 2016; n=21; double-blind crossover.
Ophthalmic Delivery
Cross-study
BRI nanocrystal + Tyloxapol: stronger IOP reduction vs. commercial product
Commercial brinzolamide suspension; BRI nanocrystal alone
Reported transcorneal flux enhancement; significant mydriatic AUC improvement (tropicamide study)
Supports corneal permeability and IOP endpoint review for ophthalmic formulation research.
Masuda et al. 2024; Carmignani et al. 2002.

Excipient for Parenteral Lipid-Surfactant Nanoparticles

Leveraging its low CMC and high cloud point, Tyloxapol is heavily utilized as a stabilizing nonionic surfactant in the formulation of lipid-nanoparticles and liposomes[1]. Its HLB of ~13 allows for efficient partitioning of lipophilic active pharmaceutical ingredients (APIs) while ensuring the final formulation remains stable during heat-based processing and safe for intravenous administration without the hemolytic risks associated with monomeric surfactants [3].

Acute Hyperlipidemia Animal Models

Tyloxapol is the benchmark chemical agent (Triton WR-1339) for inducing hyperlipidemia in rodent models [2]. By reliably inhibiting lipoprotein lipase and triggering a 10-fold spike in plasma lipids within 24 hours, it allows researchers to rapidly screen the efficacy of novel antihyperlipidemic drugs (e.g., statins, fibrates) without the prolonged timelines required for diet-induced atherosclerosis models.

Pulmonary Surfactant Formulations

Due to its excellent biocompatibility and mucolytic properties, Tyloxapol is a critical component in synthetic lung surfactants (such as Exosurf) [3]. Its ability to densely pack at the air-water interface and lower surface tension without causing the severe cellular toxicity seen with Triton X-100 makes it highly suited for intratracheal instillation and aerosolized respiratory therapies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Formulation research for poorly water-soluble drugs
Low critical micelle concentration and high drug binding constant
CMC and excipient-load verification; thermal phase stability at processing temperatures
Inhalation research in pulmonary disease models
Reported mucolytic and anti-inflammatory dual endpoint profile
Sputum weight and cytokine endpoint monitoring in model systems
Ophthalmic drug delivery research
Small spherical micelles and corneal permeability enhancement
Transcorneal flux and intraocular pressure endpoint evaluation
Hyperlipidemia and atherosclerosis animal model induction
Lipoprotein lipase inhibition with dose-dependent serum lipid elevation
Serum triglyceride/cholesterol time course and LPL activity confirmation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.20384475 Da

Monoisotopic Mass

280.20384475 Da

Heavy Atom Count

20

Related CAS

25301-02-4

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H315 (98.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (48.84%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tyloxapol is an inhaled surfactant that assists in removing and liquefying and removing bronchopulmonary secretions with mucus and pus. Tyloxapol is administered either through nebulized solution or a stream of oxygen. Also investigated for use/treatment in cystic fibrosis and pediatric indications.

MeSH Pharmacological Classification

Surface-Active Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA01 - Tyloxapol

Mechanism of Action

Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25301-02-4

Wikipedia

Tyloxapol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

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